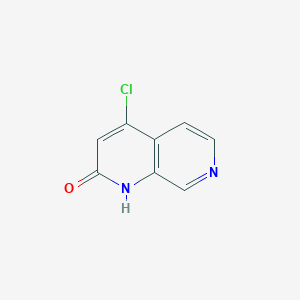![molecular formula C11H13NO3S2 B2569873 N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide CAS No. 1798542-95-6](/img/structure/B2569873.png)
N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide is a heterocyclic compound that contains both furan and thiophene rings. These rings are known for their stability and reactivity, making the compound an interesting subject for research in various fields such as medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
They are known to interact with various enzymes and receptors in the body, which can lead to a variety of physiological effects .
Mode of Action
Furan and thiophene derivatives often exert their effects by interacting with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Furan and thiophene derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
These properties can greatly affect a compound’s bioavailability and are crucial for understanding its pharmacological profile .
Result of Action
Furan and thiophene derivatives can have a variety of effects at the molecular and cellular level, depending on their specific structures and targets .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how “N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide” interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide typically involves the reaction of a furan derivative with a thiophene sulfonamide. One common method is the condensation reaction between 3-furan-2-yl-propan-1-amine and thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form thiophene-2-sulfonyl hydrazide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Thiophene-2-sulfonyl hydrazide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(furan-2-yl)propan-2-yl]thiophene-2-sulfonamide
- N-[1-(furan-3-yl)propan-2-yl]benzene-2-sulfonamide
- N-[1-(furan-3-yl)propan-2-yl]pyridine-2-sulfonamide
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S2/c1-9(7-10-4-5-15-8-10)12-17(13,14)11-3-2-6-16-11/h2-6,8-9,12H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTOXRBEOIBSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
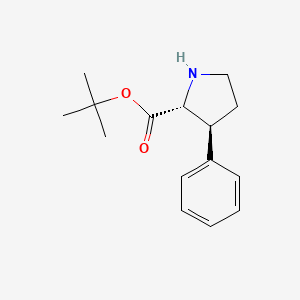
![2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2569791.png)
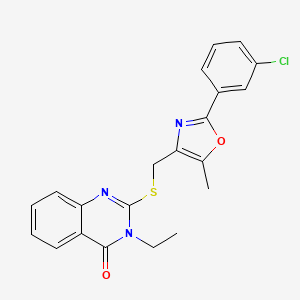
![(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2569794.png)
![N'-cyclopropanecarbonyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2569797.png)
![METHYL 4-({[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE](/img/structure/B2569798.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2569799.png)
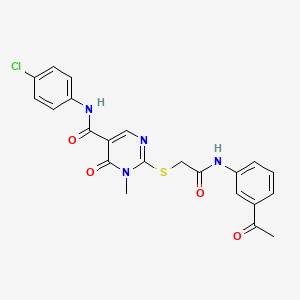
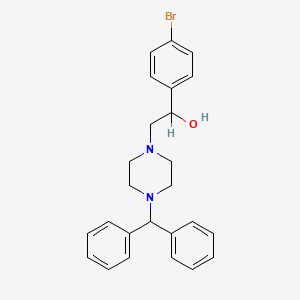
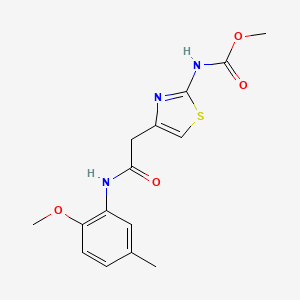

![N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2569809.png)
